Rigosertib (CAS 592542-59-1), also known as ON-01910, is a synthetic benzyl styryl sulfone analogue that functions as a highly selective, non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and the PI3K/Akt pathway. Unlike conventional kinase inhibitors, it binds to the Ras-binding domain, disrupting critical protein-protein interactions rather than competing for the ATP pocket. In procurement and assay design, the free acid form of Rigosertib is highly valued for its nanomolar potency (PLK1 IC50 = 9 nM) and its unique ability to overcome multidrug resistance mechanisms in in vitro oncology models. Its dual-pathway inhibition profile makes it a critical benchmark material for researchers developing next-generation therapeutics for refractory malignancies, offering a distinct mechanistic alternative to standard ATP-competitive agents .
Substituting Rigosertib with generic, well-known PLK1 inhibitors like BI-2536 or Volasertib fundamentally compromises mechanistic assays. ATP-competitive inhibitors trigger a conformational change in PLK1 that unmasks a cryptic caspase-3 cleavage site, generating a hyperactive 44 kDa kinase fragment that confounds downstream signaling readouts and induces off-target mitotic catastrophe; Rigosertib’s allosteric binding entirely avoids this target cleavage[1]. Furthermore, substitution between Rigosertib free acid (CAS 592542-59-1) and Rigosertib sodium (CAS 1225497-78-8) will cause formulation failures. The free acid is optimal for DMSO-based high-throughput screening but requires complex co-solvent systems for in vivo use, whereas the sodium salt is required for direct aqueous solubility .
In comparative studies using K562 leukemic cell lines, ATP-competitive PLK1 inhibitors induced unintended target degradation. BI-2536 and GSK-461363 caused dose-dependent cleavage of PLK1 at 10-25 nM, generating a hyperactive 44 kDa fragment. In stark contrast, Rigosertib completely failed to trigger PLK1 cleavage even at concentrations up to 250 nM, preserving the structural integrity of the target kinase [1].
| Evidence Dimension | PLK1 cleavage induction |
| Target Compound Data | Rigosertib (No cleavage at 250 nM) |
| Comparator Or Baseline | BI-2536 / GSK-461363 (Dose-dependent cleavage at 10-25 nM) |
| Quantified Difference | Complete prevention of caspase-3 mediated target fragmentation |
| Conditions | K562 cell lines treated with inhibitors, assessed via immunoblotting |
Ensures accurate loss-of-function modeling in kinase assays without the interference of hyperactive, cleaved kinase fragments.
Traditional kinase inhibitors often suffer severe potency drop-offs in the presence of efflux pumps. Rigosertib demonstrates remarkable consistency, maintaining an IC50 of 50-100 nM against multidrug-resistant tumor cell lines, including MES-SA/DX5a and CEM/C2a. This performance directly parallels its baseline cytotoxicity of 50-250 nM across 94 standard, non-resistant tumor cell lines, proving its immunity to standard MDR mechanisms .
| Evidence Dimension | Cytotoxicity (IC50) in MDR cell lines |
| Target Compound Data | 50-100 nM (in MES-SA/DX5a, CEM/C2a) |
| Comparator Or Baseline | 50-250 nM (in 94 standard tumor cell lines) |
| Quantified Difference | No loss of potency in the presence of multidrug resistance mechanisms |
| Conditions | In vitro cell viability assays |
Validates the compound as a superior screening tool for developing treatments against refractory, efflux-pump-expressing malignancies.
Procurement selection between Rigosertib forms dictates downstream formulation protocols. The free acid (CAS 592542-59-1) requires a specific multi-component vehicle—such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline—to achieve a clear solution at ≥ 2.5 mg/mL for animal models. In contrast, Rigosertib sodium (CAS 1225497-78-8) achieves high direct water solubility (up to 28 mg/mL) without organic co-solvents.
| Evidence Dimension | Aqueous formulation processability |
| Target Compound Data | Rigosertib Free Acid (Requires DMSO/PEG/Tween/Saline for 2.5 mg/mL) |
| Comparator Or Baseline | Rigosertib Sodium (Direct water solubility of 28 mg/mL) |
| Quantified Difference | Distinct requirement for organic co-solvents vs. pure aqueous solubility |
| Conditions | Standard laboratory formulation preparation at room temperature |
Buyers must procure the free acid for cost-effective DMSO-based in vitro assays, but select the sodium salt if direct high-concentration aqueous dosing is required.
Due to its ability to maintain 50-100 nM IC50 values in MDR lines (e.g., MES-SA/DX5a), Rigosertib free acid is the ideal benchmark compound for DMSO-based high-throughput screening libraries aimed at identifying novel agents that bypass P-glycoprotein efflux pumps.
Because it does not induce the caspase-3 mediated cleavage of PLK1 into a hyperactive 44 kDa fragment, Rigosertib is the preferred chemical probe for studying true PLK1 loss-of-function, avoiding the confounding variables introduced by ATP-competitive inhibitors like BI-2536 [1].
When formulated correctly using its required co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), the free acid form can be effectively utilized in murine xenograft models to study the synergistic effects of simultaneous PLK1 and PI3K/Akt pathway blockade .